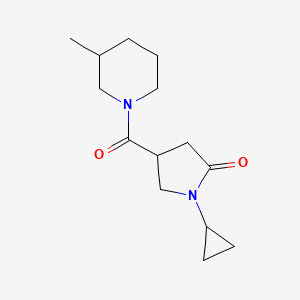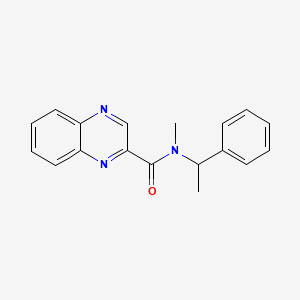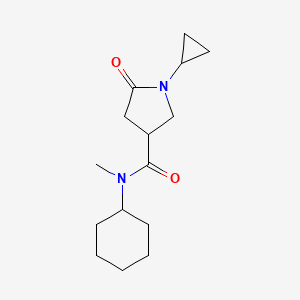
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of pyrrolidine derivatives. CPP-115 has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 acts by inhibiting GABA aminotransferase, leading to an increase in GABA levels in the brain. This increase in GABA levels results in a decrease in neuronal excitability, leading to a reduction in seizures and anxiety.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 can increase GABA levels in the brain, leading to a decrease in neuronal excitability. This decrease in neuronal excitability can result in a reduction in seizures and anxiety. Additionally, 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. Additionally, 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has a low potential for toxicity and side effects, making it a safe compound for use in lab experiments. However, one limitation of 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has shown promising results in preclinical studies for the treatment of various neurological disorders. Future research should focus on the clinical development of 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 for the treatment of epilepsy, addiction, and anxiety disorders. Additionally, research should focus on the development of more cost-effective synthesis methods for 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 to increase its accessibility for use in lab experiments. Finally, further studies should investigate the potential therapeutic applications of 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 in other neurological disorders.
Synthesemethoden
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3-methylpiperidin-1-yl-acetic acid followed by cyclization and subsequent carbonylation. This method has been optimized to produce high yields of pure 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, a neurotransmitter that regulates neuronal excitability.
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-3-2-6-15(8-10)14(18)11-7-13(17)16(9-11)12-4-5-12/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICXLUJWGCOELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)



![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)

![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)
